Potassium N-cyanodithiocarbamate
Overview
Description
Potassium N-cyanodithiocarbamate is a chemical compound with the molecular formula C2HKN2S2 and a molecular weight of 156.27 g/mol . It is primarily used in research settings and is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium N-cyanodithiocarbamate can be synthesized through the reaction of potassium hydroxide with carbon disulfide and a primary or secondary amine. The reaction typically occurs under alkaline conditions, leading to the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps to remove impurities and ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Potassium N-cyanodithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Scientific Research Applications
Potassium N-cyanodithiocarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium N-cyanodithiocarbamate involves its ability to form strong complexes with metal ions. This property allows it to inhibit enzymes that require metal cofactors, thereby affecting various biochemical pathways. The compound’s ability to donate sulfur atoms also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- Potassium thiocyanate
- Sodium dithiocarbamate
- Ammonium dithiocarbamate
Comparison: Potassium N-cyanodithiocarbamate is unique due to its specific structure, which includes both a cyanide and a dithiocarbamate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, its ability to form stable complexes with metal ions makes it particularly useful in applications requiring strong metal chelation .
Properties
IUPAC Name |
potassium;N-cyanocarbamodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2.K/c3-1-4-2(5)6;/h(H2,4,5,6);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNIUJIIVRLXBT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NC(=S)[S-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HKN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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